molecular formula C18H19ClN2O3S B2833934 2-chloro-4-(methylsulfonyl)-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide CAS No. 251097-30-0

2-chloro-4-(methylsulfonyl)-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide

Cat. No.: B2833934
CAS No.: 251097-30-0
M. Wt: 378.87
InChI Key: VHPRQWUAUXARPK-UHFFFAOYSA-N
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Description

2-chloro-4-(methylsulfonyl)-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide is a complex organic compound with a unique structure that includes a chloro group, a methylsulfonyl group, and a pyrrolidinyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(methylsulfonyl)-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-chlorobenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Sulfonylation: The amine group is then sulfonylated using methylsulfonyl chloride in the presence of a base such as triethylamine.

    Coupling: The sulfonylated intermediate is then coupled with 4-(1-pyrrolidinyl)aniline using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(methylsulfonyl)-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dechlorinated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-4-(methylsulfonyl)-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-4-(methylsulfonyl)-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-(methylsulfonyl)aniline: Shares the chloro and methylsulfonyl groups but lacks the pyrrolidinyl-substituted phenyl group.

    2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid: Similar structure but with a carboxylic acid group instead of the amide linkage.

Uniqueness

2-chloro-4-(methylsulfonyl)-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the pyrrolidinyl-substituted phenyl group distinguishes it from other similar compounds and contributes to its distinct properties and applications.

Properties

IUPAC Name

2-chloro-4-methylsulfonyl-N-(4-pyrrolidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c1-25(23,24)15-8-9-16(17(19)12-15)18(22)20-13-4-6-14(7-5-13)21-10-2-3-11-21/h4-9,12H,2-3,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPRQWUAUXARPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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